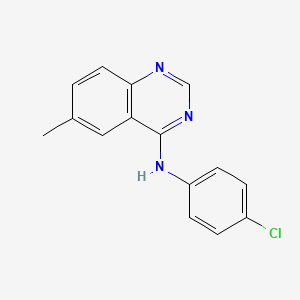

N-(4-氯苯基)-6-甲基-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including those substituted with a chlorophenyl group, typically involves several key steps: cyclization, substitution, and sometimes, further modifications to introduce specific functional groups. A study by Pattan et al. (2006) highlights the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives and their antitubercular activity, indicating a methodological approach to synthesizing chlorophenyl quinazoline compounds (Pattan et al., 2006).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated through various spectroscopic methods. Low et al. (2004) investigated the molecular structures of isomeric quinazoline compounds, revealing insights into the delocalization and interactions within the heteroaromatic portion of these compounds. Such studies are crucial for understanding the chemical behavior and potential reactivity of quinazoline derivatives (Low et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which significantly influence their chemical properties and biological activities. The work by Soliman et al. (2015) on a hybrid quinazolin-4-one derivative provides insights into its spectroscopic characteristics, tautomerism, and theoretical calculations, shedding light on the chemical behavior of quinazoline compounds (Soliman et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies that focus on the synthesis and characterization of these compounds, like the one by Yan et al. (2013), provide valuable data on their physical attributes, contributing to a better understanding of their potential applications (Yan et al., 2013).

Chemical Properties Analysis

The chemical properties of "N-(4-chlorophenyl)-6-methyl-4-quinazolinamine" derivatives, including reactivity, potential for interactions, and chemical stability, can be predicted through computational studies and experimental findings. Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characterization, and NLO properties of quinazoline dyes, providing a comprehensive view of the chemical properties of these compounds (Wazzan et al., 2016).

科学研究应用

抗肿瘤和抗疟疾活性

喹唑啉衍生物在癌症和疟疾的治疗中显示出有希望的结果。一项研究探索了 6-[(芳基氨基)甲基]-2,4-喹唑啉二胺的合成和生物学特性,揭示了有效的抗疟疾、抗菌和抗肿瘤活性。其中,曲灭他曲沙特展示了广谱的抗肿瘤作用并进行了临床评估 (E. Elslager, J. Johnson, L. M. Werbel, 1983).

抗惊厥活性

某些与美沙酮结构相关的 4(3H)-喹唑啉酮已被合成并评估其抗惊厥活性。具有特定取代基的化合物在临床前模型中显示出有希望的抗惊厥作用,表明在癫痫中具有潜在的治疗应用 (James F. Wolfe, T. L. Rathman, M. Sleevi, James A. Campbell, T. D. Greenwood, 1990).

光电材料开发

喹唑啉及其衍生物还因其在光电材料中的应用而受到研究。专注于喹唑啉衍生物在电子器件、发光元件和光电转换元件中的合成和应用的研究突出了这些化合物在新颖光电材料开发中的潜力。特别是多卤代衍生物可作为有机发光二极管和比色 pH 传感器中具有应用的荧光喹唑啉的起始材料 (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

抗菌活性

一系列 N2,N4-二取代喹唑啉-2,4-二胺已被合成并评估了它们对多重耐药金黄色葡萄球菌的抗菌活性。这项研究确定了具有低微摩尔最小抑菌浓度和有利的物理化学性质的化合物,为未来抗菌剂的开发奠定了基础 (Kurt S. Van Horn, W. Burda, R. Fleeman, L. Shaw, Roman Manetsch, 2014).

抗高血压作用

对与哌唑嗪相关的 novel 喹唑啉衍生物的研究产生了具有显著降压作用的化合物,表明它们在不引起反射性心动过速(许多抗高血压药物的常见副作用)的情况下治疗高血压的潜力 (O. El-Sabbagh, M. Shabaan, H. Kadry, Ehab Saad Al‐Din, 2010).

作用机制

安全和危害

属性

IUPAC Name |

N-(4-chlorophenyl)-6-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c1-10-2-7-14-13(8-10)15(18-9-17-14)19-12-5-3-11(16)4-6-12/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEKRBZKABEJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-methylquinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)

![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)